A Comprehensive Technical Guide to the Synthesis of Trivinylmethylsilane
A Comprehensive Technical Guide to the Synthesis of Trivinylmethylsilane
Foreword: The Strategic Importance of Trivinylmethylsilane
In the landscape of organosilicon chemistry, trivinylmethylsilane (CAS No. 18244-95-6) emerges as a pivotal intermediate and building block. Its molecular architecture, featuring a central silicon atom bonded to one methyl group and three reactive vinyl groups, makes it an exceptionally valuable monomer and crosslinking agent.[1] The vinyl functionalities are primed for participation in polymerization and hydrosilylation reactions, enabling the synthesis of advanced silicone polymers, resins, and hybrid materials with tailored properties such as high thermal stability, flexibility, and environmental resistance.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for trivinylmethylsilane, focusing on the underlying chemical principles, practical execution, and the rationale behind process choices, tailored for researchers and professionals in chemical development.
Chapter 1: The Grignard Reaction Pathway—A Classic and Versatile Approach
The Grignard reaction remains a cornerstone of organometallic chemistry for the formation of carbon-silicon bonds and is the most frequently cited laboratory-scale method for synthesizing trivinylmethylsilane.[1][3] This pathway leverages the nucleophilic character of a vinyl Grignard reagent to displace chloride ions from a suitable methylchlorosilane precursor.
Core Principle and Stoichiometry
The synthesis is predicated on the reaction between vinylmagnesium halide (typically chloride or bromide) and methyltrichlorosilane (CH₃SiCl₃). The choice of methyltrichlorosilane as the silicon precursor is a direct consequence of the target molecule's structure; three vinyl groups must be introduced, necessitating a precursor with three reactive leaving groups (the chlorine atoms).
Overall Reaction Scheme: 3 CH₂=CHMgCl + CH₃SiCl₃ → (CH₂=CH)₃SiCH₃ + 3 MgCl₂
The causality is straightforward: the highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic silicon center of methyltrichlorosilane. This process occurs sequentially, with each Grignard molecule displacing one chloride ion until all three have been substituted by vinyl groups.
Experimental Protocol: A Self-Validating Workflow
The success of a Grignard synthesis is critically dependent on the rigorous exclusion of atmospheric moisture, as water rapidly quenches the Grignard reagent, converting it into an unreactive alkane (ethene in this case). The following protocol is designed as a self-validating system where successful initiation and reaction progression provide confidence in the integrity of the setup.
Materials & Equipment:
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Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
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Magnesium turnings
-
Vinyl chloride or vinyl bromide
-
Methyltrichlorosilane (CH₃SiCl₃)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Ice bath
Step-by-Step Methodology:
-
Apparatus Preparation: All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled hot under a positive pressure of inert gas to prevent the ingress of moist air.[4] This is the most critical step for ensuring trustworthiness in the outcome.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the reaction flask.
-
Add a portion of the anhydrous THF.
-
Add a small amount of the vinyl halide to initiate the reaction. Initiation is typically observed as gentle bubbling or a slight exotherm. If the reaction does not start, a small iodine crystal can be added as an initiator.
-
Once initiated, the remaining vinyl halide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux.
-
-
Vinylation of Methyltrichlorosilane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of methyltrichlorosilane in anhydrous THF dropwise via the addition funnel. This step is highly exothermic and slow, controlled addition is crucial to prevent side reactions and ensure safety.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This hydrolyzes any remaining Grignard reagent and magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.[5]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product is purified by fractional distillation under atmospheric pressure. Trivinylmethylsilane has a boiling point of approximately 102-123°C.[2]
-
Visualization of the Grignard Workflow
Caption: Logical flow from the industrial Direct Process to trivinylmethylsilane.
Chapter 3: Hydrosilylation Routes—Modern and Atom-Economical Alternatives
Hydrosilylation presents a powerful and atom-economical alternative for forming Si-C bonds. [6]This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond, such as that in an alkyne. While less common than the Grignard approach for this specific molecule, it represents a more modern synthetic strategy.
Conceptual Pathway
A potential hydrosilylation route to trivinylmethylsilane would involve the catalyzed reaction of a suitable methylhydridosilane, such as methylsilane (CH₃SiH₃), with three equivalents of acetylene.
Conceptual Reaction Scheme: 3 HC≡CH + CH₃SiH₃ --(Catalyst)--> (CH₂=CH)₃SiCH₃
This approach is highly atom-economical as, in theory, all atoms from the reactants are incorporated into the final product. Recent research has highlighted cobalt-catalyzed hydrosilylation of acetylene as a promising method for the selective synthesis of vinylsilanes. [1]
Catalysis and Selectivity
The reaction requires a transition metal catalyst. Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are classic choices for hydrosilylation. [6][7]Other metals such as rhodium, ruthenium, and iron have also been developed to catalyze this transformation. [6][7]For the hydrosilylation of a terminal alkyne, the catalyst choice is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (cis vs. trans addition). [6]With a symmetric alkyne like acetylene, regioselectivity is not a concern, simplifying the process.
Chapter 4: Data Summary, Safety, and Handling
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 18244-95-6 | [8] |
| Chemical Formula | C₇H₁₂Si | [2] |
| Molecular Weight | ~124.26 g/mol | [2] |
| Appearance | Clear Liquid | |
| Boiling Point | ~102 - 123°C | [2] |
| Density | ~0.769 g/cm³ | [2] |
| Flash Point | ~15°C | |
| Purity (Typical) | 95% |
Comparison of Synthetic Routes
| Method | Key Reagents | Scale | Advantages | Disadvantages |
| Grignard Reaction | CH₃SiCl₃, Vinyl-MgX, Anhydrous Ether | Lab to Pilot | Versatile, well-established, reliable. | Moisture-sensitive, generates stoichiometric MgCl₂ waste, exothermic. |
| Direct Process | CH₃Cl, Silicon, Cu Catalyst | Industrial | Highly efficient for precursor production, continuous process. | Produces a mixture of products requiring separation, high capital cost. [9] |
| Hydrosilylation | CH₃SiH₃, Acetylene, Catalyst | Lab | Atom-economical, potentially cleaner reaction. | Requires specialized hydridosilane precursors, catalyst cost, handling of gaseous acetylene. |
Safety and Handling Imperatives
Trivinylmethylsilane is a flammable liquid and must be handled with appropriate care. [10]
-
Handling: Always work in a well-ventilated chemical fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge. [10]Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [10][11]Keep containers tightly closed, and if storing for long periods, consider storage under an inert atmosphere. [10]* Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction. [10]
Conclusion
The synthesis of trivinylmethylsilane is most practically achieved at the laboratory scale via the Grignard reaction, a robust and well-understood method that relies on the industrially produced precursor, methyltrichlorosilane. The efficiency of the Müller-Rochow Direct Process ensures the economic viability of this starting material. While alternative routes like hydrosilylation offer the promise of greater atom economy, the Grignard pathway remains the most accessible and versatile method for researchers. A disciplined approach to experimental setup, particularly the rigorous exclusion of moisture, is paramount to achieving a high yield and purity of this valuable organosilicon intermediate.
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- Direct Synthesis of Silicon Compounds - Encyclopedia.pub. Encyclopedia.pub.
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